molecular formula C10H10O4 B104447 6,8-Dihydroxy-3-methylisochroman-1-one CAS No. 19314-92-2

6,8-Dihydroxy-3-methylisochroman-1-one

Cat. No.: B104447
CAS No.: 19314-92-2
M. Wt: 194.18 g/mol
InChI Key: DHLPMLVSBRRUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dihydroxy-3-methylisochroman-1-one, is a naturally occurring compound that belongs to the coumarin family. It has been found to possess various biological activities and has been the subject of numerous scientific studies due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isocoumarin derivatives, including 3,4-dihydro-6,8-dihydroxy-3-methyl-isocoumarin, can be synthesized via cyclization of 2-(1-alkynyl)benzoic acids/esters . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product formation.

Industrial Production Methods

Industrial production methods for isocoumarin derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of advanced synthetic planning tools and high-accuracy predictions to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6,8-Dihydroxy-3-methylisochroman-1-one, undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

6,8-Dihydroxy-3-methylisochroman-1-one, has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isocoumarin, 3,4-dihydro-6,8-dihydroxy-3-methyl-, involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6,8-Dihydroxy-3-methylisochroman-1-one, can be compared with other similar compounds, such as:

  • 4-acetyl-3,4-dihydro-6,8-dihydroxy-5-methylisocoumarin
  • 4-acetyl-3,4-dihydro-6,8-dihydroxy-3-methoxy-5-methylisocoumarin
  • 4-acetyl-6,8-dihydroxy-5-methyl-2-benzopyran-1-one
  • Decarboxycitrinone

These compounds share structural similarities but may differ in their specific biological activities and applications . The uniqueness of isocoumarin, 3,4-dihydro-6,8-dihydroxy-3-methyl-, lies in its specific functional groups and the resulting biological properties.

Properties

IUPAC Name

6,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-2-6-3-7(11)4-8(12)9(6)10(13)14-5/h3-5,11-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLPMLVSBRRUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC(=C2)O)O)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
6,8-Dihydroxy-3-methylisochroman-1-one

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